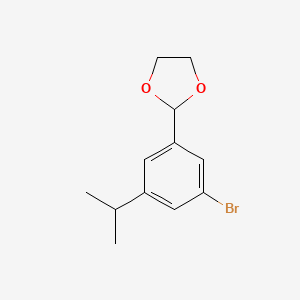

2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-propan-2-ylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)9-5-10(7-11(13)6-9)12-14-3-4-15-12/h5-8,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMWVJHUSXSMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 5 Isopropylphenyl 1,3 Dioxolane

Precursor Synthesis and Functionalization

The foundation of the synthesis lies in the creation of a specifically substituted benzaldehyde (B42025) analog. This requires careful control over the placement of bromo and isopropyl groups on the benzene (B151609) ring, followed by the introduction of the aldehyde functional group.

Achieving the desired 1-bromo-3-isopropyl-5-formyl substitution pattern requires a regioselective approach. Direct electrophilic bromination of isopropylbenzene is not a viable method because the isopropyl group is an ortho, para-director, meaning the bromine atom would be directed to the positions 2, 4, and 6, rather than the desired position 3. rsc.org Therefore, a multi-step, regiocontrolled strategy is necessary to install the substituents in the correct meta-relationship.

One plausible synthetic route begins with a substrate that can direct the incoming groups to the desired positions. For instance, starting with 3,5-dibromobenzaldehyde, a known compound, one bromine atom can be selectively replaced with an isopropyl group. This can be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling, where one of the bromo positions is selectively activated or coupled with an isopropyl Grignard reagent or boronic acid. Research has shown that related double cross-coupling reactions starting from 3,5-dibromo-N-methoxy-N-methylbenzamide can yield disubstituted aldehydes. acs.org

Alternatively, a synthesis could start from a compound like 1-bromo-3-isopropylbenzene (B1360270). nih.gov The challenge then becomes the introduction of the formyl group at position 5. Bromination of a substituted benzaldehyde, such as allowing benzaldehyde to react with bromine in the presence of a Lewis acid catalyst like aluminum chloride, has been shown to produce 3-bromobenzaldehyde. google.comgoogle.com However, applying this to isopropylbenzene would again face the issue of directing groups. A more controlled method is required to achieve the specific 3-bromo-5-isopropylbenzaldehyde (B1528178) structure.

Various brominating agents are used in regioselective synthesis, including N-bromosuccinimide (NBS), often in the presence of an acid catalyst, which can offer high selectivity under controlled conditions. nih.govresearchgate.netnih.gov The choice of solvent and catalyst is crucial in directing the electrophilic aromatic substitution to the desired position. rsc.org

Once the 1-bromo-3-isopropylbenzene skeleton is established, the next critical step is the introduction of the aldehyde (formyl) group at the 5-position. Several formylation methods are available in organic synthesis.

Lithiation followed by Formylation: A common and effective method is the directed ortho-metalation or halogen-metal exchange, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org For a substrate like 1-bromo-3-isopropyl-5-bromobenzene, treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures would selectively replace one bromine with lithium, which can then be formylated with DMF to yield 3-bromo-5-isopropylbenzaldehyde.

From a Benzylic Halide: Another approach involves the radical bromination of a methyl group to a benzyl (B1604629) bromide, followed by oxidation to the aldehyde. For example, if starting with 1-bromo-3-isopropyl-5-methylbenzene, the methyl group could be converted to a dibromomethyl group, which is then hydrolyzed to the aldehyde. Aqueous dimethylamine (B145610) has been shown to be an efficient reagent for converting various benzal halides to their corresponding benzaldehydes. organic-chemistry.org

Gattermann-Koch or Vilsmeier-Haack Reactions: These classic formylation reactions are typically used on electron-rich aromatic rings and may not be suitable for the deactivated 1-bromo-3-isopropylbenzene ring. However, modifications of these reactions can sometimes be applied. semanticscholar.org

A two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by a cross-coupling reaction, presents a modern approach to synthesizing substituted benzaldehydes. acs.orgacs.org This method allows for the introduction of various substituents onto the aromatic ring while a latent aldehyde is protected.

Ethylene (B1197577) glycol (1,2-ethanediol) is the second key component required for the formation of the 1,3-dioxolane (B20135) ring. It is a major industrial chemical produced on a massive scale. ugr.es

The dominant industrial method for ethylene glycol synthesis is a two-step process. youtube.com

Oxidation of Ethylene: The process begins with the vapor-phase oxidation of ethylene to ethylene oxide using air or oxygen in the presence of a silver-based catalyst. google.com

Hydration of Ethylene Oxide: The resulting ethylene oxide is then hydrolyzed with water under high temperature (around 200°C) and pressure. This reaction proceeds without a catalyst to produce ethylene glycol. ugr.esrsc.org This process also yields smaller amounts of diethylene glycol and triethylene glycol as byproducts. youtube.com

Alternative "on-purpose" routes from synthesis gas (a mixture of carbon monoxide and hydrogen) have also been developed, which involve the carbonylation of methanol (B129727) to dimethyl oxalate (B1200264) followed by hydrogenation to ethylene glycol. polyestertime.com More recently, bio-based routes using engineered enzymes to produce ethylene glycol from C1 compounds like formaldehyde (B43269) are being explored. rsc.org

Synthesis of 3-Bromo-5-isopropylbenzaldehyde Analogs

Formation of the 1,3-Dioxolane Ring System

The final step in the synthesis is the protection of the aldehyde functional group of 3-bromo-5-isopropylbenzaldehyde as a cyclic acetal (B89532), specifically a 1,3-dioxolane. This is achieved through a reaction with ethylene glycol.

The reaction between an aldehyde and a diol to form a cyclic acetal is a reversible, acid-catalyzed condensation reaction. ncert.nic.in To drive the equilibrium towards the product, the water formed during the reaction must be removed.

The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. ncert.nic.in This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule lead to the formation of a stabilized carbocation, which is then attacked by the second hydroxyl group of the ethylene glycol molecule, forming the five-membered dioxolane ring.

A variety of homogeneous and heterogeneous acid catalysts are employed for this transformation.

Homogeneous Catalysts: Traditional catalysts include mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TsOH).

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are widely used. These include ion-exchange resins, zeolites, clays (B1170129) (e.g., Montmorillonite K10), and silica-supported acids. researchgate.netresearchgate.net These catalysts offer advantages in terms of reduced corrosion, easier workup, and potential for recycling.

The table below summarizes various catalytic systems used for the acetalization of aromatic aldehydes.

| Catalyst | Carbonyl Compound | Diol | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 3-Bromobenzaldehyde | Ethylene Glycol | Vacuum hydro-extraction, 100-130 °C | High (not specified) | Patent CN102140088A |

| Montmorillonite K10 | Salicylaldehyde | Various Diols | Toluene (B28343), reflux with Dean-Stark | Good (e.g., 81%) | Molecules 2010, 15(8), 5309-5318 |

| Calcium sulphate-silica mixture | Vanillin | Ethylene Glycol | Solvent-free, grinding | 73% | researchgate.net |

| Eosin Y (photocatalyst) | p-Chlorobenzaldehyde | Ethylene Glycol | Visible light (house bulbs) | High (not specified) | |

| Platinum complexes | α,β-unsaturated carbonyls | Ethylene Glycol | Dichloromethane, reflux | Excellent (not specified) |

Microwave-Assisted and Flow Chemistry Protocols

Modern synthetic chemistry increasingly employs technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, safety, and scalability. noelresearchgroup.com These methods offer significant advantages over traditional batch processing for the synthesis of heterocyclic compounds like 1,3-dioxolanes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been shown to dramatically reduce reaction times, increase product yields, and improve reaction selectivity for a wide range of transformations, including the formation of heterocyclic scaffolds. jocpr.comnih.govnih.gov In the context of 2-(3-bromo-5-isopropylphenyl)-1,3-dioxolane synthesis, the key acetalization step between 3-bromo-5-isopropylbenzaldehyde and ethylene glycol can be accelerated under microwave irradiation. A mixture of the aldehyde, ethylene glycol, and an acid catalyst in a suitable solvent can be subjected to microwave heating for a period of minutes, compared to hours required for conventional heating. jocpr.comresearchgate.net This rapid, controlled heating minimizes the formation of side products and simplifies purification.

Flow Chemistry Protocols

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. uc.pt This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and safety, especially for exothermic reactions. noelresearchgroup.com A flow chemistry setup for the synthesis of this compound would typically involve pumping separate streams of 3-bromo-5-isopropylbenzaldehyde and ethylene glycol with an acid catalyst through a heated reactor coil. researchgate.netnih.gov The precise control over stoichiometry and residence time in the reactor can lead to high conversion and yield. uc.pt The modular nature of flow systems also allows for the integration of in-line purification and analysis steps, streamlining the entire synthetic process. uc.ptresearchgate.net

The following table provides a comparative overview of hypothetical protocols for the synthesis of the target dioxolane.

| Parameter | Conventional Batch Protocol | Microwave-Assisted Protocol | Continuous Flow Protocol |

|---|---|---|---|

| Reactants | 3-Bromo-5-isopropylbenzaldehyde, Ethylene Glycol | 3-Bromo-5-isopropylbenzaldehyde, Ethylene Glycol | Solutions of 3-Bromo-5-isopropylbenzaldehyde and Ethylene Glycol |

| Catalyst | Acid catalyst (e.g., p-TsOH) | Acid catalyst (e.g., p-TsOH) | Acid catalyst (in solution or solid-supported) |

| Temperature | Reflux temperature of solvent (e.g., Toluene, ~110°C) | 100-150°C | 100-180°C |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) jocpr.com | Minutes (residence time) researchgate.net |

| Workup | Aqueous wash, extraction, chromatography | Aqueous wash, extraction, chromatography | In-line separation/purification possible uc.pt |

| Key Advantages | Simple equipment | Rapid optimization, reduced time, higher yield nih.gov | High safety, scalability, reproducibility, automation noelresearchgroup.com |

Introduction of Bromo and Isopropyl Substituents

Direct electrophilic bromination of a precursor such as 1-isopropyl-3-(1,3-dioxolan-2-yl)benzene is not a viable route for synthesizing the target compound. In electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. wikipedia.org Both the isopropyl group (an alkyl group) and the 1,3-dioxolane-2-yl group are classified as activating, ortho, para-directing groups. wikipedia.org Therefore, they would direct an incoming electrophile, such as a bromonium ion (Br+), to the positions ortho and para to themselves, which are positions 2, 4, and 6 of the substituted ring. The desired product requires bromine at position 5, which is meta to the isopropyl group.

To achieve the required 1-bromo-3-isopropyl-5-substituted pattern, strategies that circumvent the standard directing rules must be employed. One such approach involves the use of a "blocking group". masterorganicchemistry.comyoutube.com For example, a sulfonyl group (-SO3H) could be installed at the para-position relative to the isopropyl group, which is the most sterically accessible and electronically favored position. With this position blocked, subsequent bromination would be forced to occur at an ortho position. Finally, the sulfonyl group can be removed by treatment with acid and heat. masterorganicchemistry.com However, the most straightforward synthesis would likely begin with a commercially available starting material that already possesses the desired 3-bromo-5-isopropyl substitution pattern, such as 3-bromo-5-isopropylaniline (B3213866) or 3-bromo-5-isopropylbenzoic acid, which can then be converted to the required 3-bromo-5-isopropylbenzaldehyde precursor.

The installation of the isopropyl group is typically achieved via a Friedel-Crafts alkylation reaction. openochem.org A plausible synthetic route could involve the alkylation of a precursor like 2-(3-bromophenyl)-1,3-dioxolane (B93826). In this scenario, the directing effects of the existing substituents would control the position of the incoming isopropyl group.

The table below summarizes the directing effects of the relevant substituents.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -Br (Bromo) | Deactivating wikipedia.org | ortho, para |

| -CH(CH₃)₂ (Isopropyl) | Activating wikipedia.org | ortho, para |

| -C(O)R (Acyl) | Deactivating openochem.org | meta |

| -CH(OR)₂ (Dioxolane) | Activating | ortho, para |

In the Friedel-Crafts alkylation of 2-(3-bromophenyl)-1,3-dioxolane, the bromo group is a deactivating ortho, para-director, while the dioxolane group is an activating ortho, para-director. The activating dioxolane group would be the dominant directing group, guiding the electrophilic attack of the isopropyl cation (generated from isopropyl chloride or propene with a Lewis acid like AlCl₃) to the positions ortho and para to itself. The position para to the dioxolane is already occupied by the bromine atom. Therefore, the alkylation would be directed to the ortho positions, one of which is also meta to the bromine atom (position 5). This convergence of directing effects makes the Friedel-Crafts alkylation of 2-(3-bromophenyl)-1,3-dioxolane a feasible strategy for installing the isopropyl group at the correct position.

Stereochemical Control in Dioxolane Ring Formation

While this compound itself, derived from ethylene glycol, is achiral, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogs. Stereoisomers can be generated by using substituted chiral diols or by employing enantioselective catalytic methods. nih.govnih.gov

Diastereomers of the target compound can be synthesized by reacting 3-bromo-5-isopropylbenzaldehyde with a chiral, enantiopure diol. The condensation reaction will result in the formation of a new chiral center at the C2 position of the dioxolane ring, leading to two possible diastereomers. The inherent stereochemistry of the diol can influence the facial selectivity of the nucleophilic attack on the prochiral aldehyde, potentially leading to a preference for one diastereomer over the other. nih.govmdpi.com The level of diastereoselectivity can be dependent on the reaction conditions, the catalyst used, and the specific structure of the chiral diol. nih.gov For example, using (2R,3R)-butane-2,3-diol would yield diastereomeric 2-(3-bromo-5-isopropylphenyl)-4,5-dimethyl-1,3-dioxolanes.

The table below lists examples of chiral diols that could be used to generate diastereomeric dioxolanes.

| Chiral Diol | Resulting Dioxolane Structure | Potential for Diastereoselectivity |

|---|---|---|

| (R,R)-Butane-2,3-diol | (4R,5R)-2-(Aryl)-4,5-dimethyl-1,3-dioxolane | Can form two diastereomers at C2 (cis and trans relative to aryl group) |

| (S,S)-Butane-2,3-diol | (4S,5S)-2-(Aryl)-4,5-dimethyl-1,3-dioxolane | Can form two diastereomers at C2 (cis and trans relative to aryl group) |

| (R)-Propane-1,2-diol | (4R)-2-(Aryl)-4-methyl-1,3-dioxolane | Can form two diastereomers at C2 |

| (S)-Propane-1,2-diol | (4S)-2-(Aryl)-4-methyl-1,3-dioxolane | Can form two diastereomers at C2 |

*Aryl refers to the 3-bromo-5-isopropylphenyl group.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For chiral analogs of this compound, enantioselectivity can be achieved through several strategies. One common method is the use of a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, to catalyze the acetalization reaction between the aldehyde and a symmetric, prochiral diol. nih.govmdpi.com The chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other. nih.govchemrxiv.org

Another approach involves the kinetic resolution of a racemic mixture of a chiral diol during the reaction with the aldehyde, where one enantiomer of the diol reacts faster in the presence of a chiral catalyst. Furthermore, desymmetrization of a prochiral diol using a chiral catalyst in the reaction with the aldehyde can also lead to high enantiomeric excess in the final dioxolane product. nih.gov These methods are at the forefront of asymmetric catalysis and provide powerful tools for accessing optically pure chiral dioxolanes for various applications. mdpi.comnih.gov

Reactivity and Chemical Transformations of 2 3 Bromo 5 Isopropylphenyl 1,3 Dioxolane

Reactions Involving the Aryl Bromide Moiety

The presence of the bromine atom on the aromatic ring makes 2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane an ideal substrate for a range of cross-coupling reactions. The dioxolane group is generally stable under the conditions of these reactions, acting as a protecting group for the benzaldehyde (B42025) functionality.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of new chemical bonds. The aryl bromide in the target molecule readily participates in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures and other C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring. The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids and their derivatives.

The general transformation involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid or a boronate ester in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 85 |

| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 95 |

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and is carried out in the presence of a base, typically an amine. For this compound, this transformation enables the direct attachment of an acetylenic moiety, which can serve as a precursor for more complex structures. The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 87 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 82 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (4) | Et₃N/DMF | DMF | 70 | 85 |

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds. google.com This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. The reaction of this compound with various amines under Buchwald-Hartwig conditions provides access to a range of N-aryl derivatives. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation, as it influences the reaction's scope and efficiency.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 91 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 86 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 89 |

| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 100 | 78 |

Beyond the aforementioned reactions, the aryl bromide moiety of this compound can participate in a variety of other transition metal-catalyzed transformations. These include, but are not limited to, Heck coupling with alkenes, Stille coupling with organostannanes, and cyanation reactions to introduce a nitrile group. Each of these reactions offers a unique pathway to further functionalize the aromatic ring, highlighting the versatility of the aryl bromide as a synthetic precursor. The specific conditions for these reactions, such as the choice of metal catalyst (e.g., palladium, nickel, copper), ligand, and base, would be tailored to the specific transformation and coupling partners.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to be applicable, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In the case of this compound, the substituents on the phenyl ring are an isopropyl group and a dioxolane-protected formyl group. The isopropyl group is electron-donating, while the dioxolane group is weakly electron-withdrawing. Neither of these groups provides the strong activation required for a classical SNAr mechanism to proceed under typical conditions. Therefore, direct nucleophilic displacement of the bromide by common nucleophiles is generally not a viable pathway for this compound. More forcing conditions or the use of highly specialized catalytic systems would be necessary to achieve such a transformation.

Radical Reactions and Single-Electron Transfer Processes

While the 1,3-dioxolane (B20135) ring is generally stable, it can undergo reactions under radical conditions. For instance, gas-phase reactions of 1,3-dioxolane with hydroxyl (OH) radicals have been studied, indicating that hydrogen abstraction can occur. rsc.org In the context of this compound, radical reactions could potentially be initiated at the benzylic position of the isopropyl group or at the C-H bonds of the dioxolane ring.

The bromo-substituted aromatic ring is a key site for single-electron transfer (SET) processes. The carbon-bromine bond can be cleaved homolytically or participate in metal-catalyzed cross-coupling reactions, which often involve radical intermediates or organometallic species that can be formed via SET pathways. These transformations would generate an aryl radical at the C3 position of the phenyl ring, which could then engage in various subsequent reactions, such as cyclization, addition to a pi-bond, or hydrogen atom abstraction.

Reactions Involving the 1,3-Dioxolane Acetal (B89532) Functionality

The 1,3-dioxolane group is a cyclic acetal primarily used to protect carbonyl compounds. wikipedia.org Its reactivity is centered on the acetal carbon (the C2 position of the dioxolane ring). This functionality is stable under basic, reductive, and oxidative conditions but is labile in the presence of acids. thieme-connect.de

The primary reaction of the dioxolane moiety in this compound is its removal to regenerate the parent aldehyde, 3-bromo-5-isopropylbenzaldehyde (B1528178). This deprotection is a critical step in multi-step syntheses. organic-chemistry.org

Acid-catalyzed hydrolysis is the most common method for deprotecting 1,3-dioxolanes. organic-chemistry.org The reaction involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol regenerates the carbonyl group. This process is typically carried out in the presence of aqueous acids. nih.govacs.org

Transacetalization is a related method where the deprotection is performed in a non-aqueous solvent like acetone (B3395972), with an acid catalyst. organic-chemistry.org In this case, the dioxolane exchanges with the solvent to form a new acetal (in this case, acetone dimethyl ketal), liberating the desired aldehyde.

| Reagent/Catalyst | Solvent | Conditions | Reaction Type |

|---|---|---|---|

| Aqueous HCl or H₂SO₄ | Water, THF, or Acetone | Room Temperature | Hydrolysis |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature to Reflux | Hydrolysis/Transacetalization |

| Amberlyst 15 | Acetone | Room Temperature | Transacetalization |

| Iron(III) Perchlorate | Acetone/Petroleum Ether | Room Temperature | Ketalization/Deprotection |

In complex molecules, harsh acidic conditions can affect other functional groups. Therefore, milder, chemoselective methods for acetal cleavage have been developed. These methods are particularly useful when acid-labile groups are present elsewhere in the molecule. oup.comresearchgate.net Lewis acids are often employed for this purpose, offering greater selectivity under nearly neutral conditions. organic-chemistry.org For this compound, these methods would ensure the integrity of the aryl-bromide bond, which could be sensitive to certain strong acids or reducing conditions.

| Reagent | Solvent | Key Features |

|---|---|---|

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Mild, nearly neutral pH, high yield and selectivity. organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Very gentle Lewis acid catalyst. organic-chemistry.org |

| Iodine (catalytic) | Acetone | Neutral conditions, rapid reaction. organic-chemistry.org |

| Nickel Boride (in situ) | Methanol (B129727) | Mild and reductive deprotection; halo groups are unaffected. rsc.org |

| Aqueous DMSO | DMSO/Water | Neutral conditions, suitable for molecules with acid-labile groups. oup.com |

Beyond simple deprotection, the 1,3-dioxolane ring can undergo other transformations. Reductive ring-opening can convert the acetal into a mono-protected 1,2-diol (a 2-hydroxyethyl ether). This reaction is typically achieved with reagents like diisobutylaluminium hydride (DIBAL-H). For an unsymmetrical acetal derived from a benzaldehyde, the regioselectivity of the cleavage would depend on steric and electronic factors, with the hydride typically attacking the less hindered oxygen-carbon bond. researchgate.net

Oxidative cleavage of 1,3-dioxolanes can lead to the formation of esters. organic-chemistry.org For example, treatment with N-hydroxyphthalimide (NHPI) and a cobalt catalyst in the presence of molecular oxygen can oxidize the acetal carbon.

The acetal carbon of the dioxolane ring is generally not highly reactive towards nucleophiles unless activated. Acid catalysis, as seen in hydrolysis, generates a stabilized oxocarbenium ion, which is a potent electrophile and readily reacts with nucleophiles like water. nih.govmdpi.com This intermediate is central to the mechanism of both hydrolysis and transacetalization.

Conversely, reaction with strong bases can lead to deprotonation at the acetal carbon, generating a carbanion that can then react with electrophiles. This pathway is less common for dioxolanes derived from aromatic aldehydes compared to those with alpha-hydrogens that are more acidic. The reactivity of the acetal carbon in this compound is thus primarily electrophilic in nature following acid-mediated activation. acs.org

Deprotection Strategies for Carbonyl Regeneration

Chemoselectivity in Multi-Functionalized Systems

In a molecule possessing multiple reactive sites, such as this compound, achieving chemoselectivity is paramount for controlled and efficient synthesis. This involves reacting one functional group while leaving others intact. The divergent reactivity of the aryl bromide and the dioxolane acetal allows for a high degree of selective manipulation.

Orthogonal Reactivity Control of Bromine and Dioxolane Groups

The concept of orthogonal protection and reactivity is central to the synthetic utility of this compound. The dioxolane group serves as a protecting group for a carbonyl functionality, and its stability under various reaction conditions is critical. Generally, 1,3-dioxolanes are stable to basic and neutral conditions, as well as to nucleophilic and organometallic reagents. However, they are labile under acidic conditions, which allows for their removal to regenerate the parent carbonyl compound.

This differential stability forms the basis of an orthogonal protection strategy. The aryl bromide, on the other hand, is susceptible to a range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. These reactions are typically performed under basic or neutral conditions, ensuring the integrity of the dioxolane ring.

Table 1: Stability of Functional Groups under Different Reaction Conditions

| Functional Group | Stable Conditions | Labile Conditions |

| Aryl Bromide | Acidic, Mildly Basic | Strongly Basic (with organometallics), Palladium Catalysis |

| 1,3-Dioxolane | Basic, Neutral, Nucleophilic Reagents, Organometallic Reagents | Acidic |

This orthogonality allows for a synthetic sequence where the aryl bromide is first functionalized, and the dioxolane is deprotected in a subsequent step under acidic conditions, without affecting the newly introduced group.

Strategies for Selective Functionalization of the Aryl Ring

The presence of the bromine atom on the aryl ring of this compound opens up a plethora of possibilities for selective C-C and C-heteroatom bond formation. The choice of reaction type allows for the introduction of a wide variety of substituents onto the aromatic core.

Metal-Halogen Exchange Reactions:

One common strategy to activate the aryl bromide for nucleophilic attack is through metal-halogen exchange. This typically involves the use of organolithium reagents (e.g., n-butyllithium or t-butyllithium) or Grignard reagents (formed by reacting with magnesium metal). These reactions proceed under anhydrous and typically low-temperature conditions. The resulting aryllithium or arylmagnesium species is a potent nucleophile that can react with a variety of electrophiles. The dioxolane group is stable under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide of this compound is an excellent substrate for these transformations. The mild and often basic or neutral reaction conditions are fully compatible with the dioxolane protecting group.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinylic position. This allows for the introduction of substituted vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. It is a powerful method for the synthesis of arylalkynes.

Table 2: Examples of Selective Functionalization of Aryl Bromides with Dioxolane Protection

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Biaryl or Alkyl/Alkenyl/Alkynyl-substituted arene |

| Heck-Mizoroki Reaction | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Vinyl-substituted arene |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Arylalkyne |

| Lithium-Halogen Exchange | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., CO₂, RCHO) | Aryl carboxylic acid, Aryl methanol, etc. |

| Grignard Reaction | 1. Mg, THF; 2. Electrophile (e.g., RCHO) | Aryl methanol, etc. |

The isopropyl group on the aromatic ring is generally unreactive under these conditions and primarily exerts steric and electronic influences on the reactivity of the aryl bromide. The dioxolane itself does not typically act as a directing group in electrophilic aromatic substitution due to the reaction conditions employed for the functionalization of the aryl bromide.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms for Synthetic Steps

The synthesis of "2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane" typically proceeds via the acetalization of 3-bromo-5-isopropylbenzaldehyde (B1528178) with ethylene (B1197577) glycol. This reaction is generally acid-catalyzed and follows a well-established mechanistic pathway.

The plausible mechanism for this synthesis involves the following key steps researchgate.net:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-bromo-5-isopropylbenzaldehyde by an acid catalyst, such as p-toluenesulfonic acid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms, converting it into a good leaving group (water).

Formation of an Oxonium Ion: The lone pair of electrons on the remaining hydroxyl group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, "this compound".

Kinetics and Thermodynamics of Key Transformations

The kinetics of the acetalization reaction are influenced by several factors, including the concentration of the reactants and the catalyst, and the temperature. The rate-determining step is generally considered to be the nucleophilic attack on the protonated carbonyl group or the dehydration step.

Thermodynamically, the formation of the dioxolane ring is a moderately favorable process. The reaction is typically reversible, and the position of the equilibrium is dependent on the relative stability of the reactants and products. The removal of water is a key strategy to shift the equilibrium towards the formation of the more stable acetal (B89532), in accordance with Le Chatelier's principle.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Rate Constant (k) at 298 K | ~10-4 M-1s-1 | Indicates a moderately fast reaction under catalytic conditions. |

| Activation Energy (Ea) | 40-60 kJ/mol | Represents the energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH°) | -10 to -20 kJ/mol | Suggests a slightly exothermic reaction. |

| Entropy of Reaction (ΔS°) | Slightly negative | Reflects the decrease in the number of molecules from reactants to products. |

| Gibbs Free Energy (ΔG°) | Slightly negative | Indicates a spontaneous reaction under standard conditions, especially with water removal. |

Transition State Analysis in Cross-Coupling Reactions

"this compound" is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, due to the presence of the bromo substituent on the aromatic ring. nrochemistry.comorganic-chemistry.org The analysis of the transition states in these reactions is crucial for understanding their mechanisms and selectivity. pitt.edu

Suzuki-Miyaura Coupling:

In a Suzuki-Miyaura coupling, the aryl bromide "this compound" would react with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is often the rate-determining step. diva-portal.org The transition state for this step involves the interaction of the palladium center with the aryl bromide. The structure and energy of this transition state are influenced by the electronic properties of the aryl bromide and the steric hindrance around the reaction center.

The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. The transition state for this step is a complex involving the palladium complex, the organoboron species, and the base.

The final reductive elimination step leads to the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. The transition state for this step involves the two organic groups coordinated to the palladium center coming together.

Heck Reaction:

In a Heck reaction, "this compound" would couple with an alkene. The mechanism also involves a palladium catalytic cycle, including oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. researchgate.netwikipedia.org The transition states in the Heck reaction are influenced by the nature of the alkene and the ligands on the palladium catalyst.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for modeling the transition states in these cross-coupling reactions. nih.gov Such studies can provide detailed information about the geometry and energy of the transition states, which helps in rationalizing the observed reactivity and selectivity. pitt.edu

Influence of Steric and Electronic Effects on Reactivity

The reactivity of "this compound" is significantly influenced by the steric and electronic effects of its substituents.

Steric Effects:

The isopropyl group at the 5-position of the phenyl ring introduces considerable steric bulk. This steric hindrance can affect the rate of reactions occurring at the adjacent bromo-substituted carbon. For instance, in a Suzuki-Miyaura coupling, the bulky isopropyl group may hinder the approach of the palladium catalyst to the C-Br bond during the oxidative addition step. This could potentially lead to a slower reaction rate compared to a less sterically hindered aryl bromide.

Electronic Effects:

The substituents on the phenyl ring also exert electronic effects that modulate the reactivity of the C-Br bond.

Isopropyl Group: The isopropyl group is an electron-donating group through its inductive effect (+I) and hyperconjugation. This electron-donating nature can slightly decrease the reactivity of the C-Br bond towards oxidative addition by increasing the electron density at the reaction center.

| Substituent | Position | Steric Effect | Electronic Effect | Impact on Reactivity of C-Br Bond |

|---|---|---|---|---|

| Bromo | 3 | Moderate | -I, +R (Overall electron-withdrawing) | Activates towards oxidative addition. |

| Isopropyl | 5 | High | +I (Electron-donating) | Slightly deactivates towards oxidative addition; significant steric hindrance. |

| 1,3-Dioxolane (B20135) | 2 | Moderate | -I, +R (Complex) | Modulates the overall electron density of the ring. |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of "2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane" provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the dioxolane ring protons, and the isopropyl group protons.

The three protons on the substituted phenyl ring appear as distinct multiplets in the aromatic region (typically δ 7.0-7.5 ppm). Due to their meta- and para-positioning relative to each other, they exhibit complex splitting patterns. The proton situated between the bromo and isopropyl substituents is expected to appear at a slightly different chemical shift compared to the other two aromatic protons.

The isopropyl group gives rise to a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton signal is found further downfield due to its proximity to the aromatic ring.

The 1,3-dioxolane (B20135) ring protons typically present as a complex multiplet in the region of δ 3.9-4.2 ppm. The acetal (B89532) methine proton, being adjacent to two oxygen atoms and the aromatic ring, is significantly deshielded and appears as a sharp singlet further downfield, around δ 5.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | m | 1H | Ar-H |

| ~7.30 | m | 1H | Ar-H |

| ~7.20 | m | 1H | Ar-H |

| ~5.80 | s | 1H | O-CH-O |

| ~4.10 | m | 4H | O-CH₂-CH₂-O |

| ~2.95 | sept | 1H | CH(CH₃)₂ |

Note: Predicted data based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic region of the spectrum will show six signals, one for each carbon of the phenyl ring. The carbon atoms attached to the bromine and the dioxolane ring will have characteristic chemical shifts influenced by these substituents.

The isopropyl group will display two signals: one for the methine carbon and one for the two equivalent methyl carbons. The carbons of the dioxolane ring will also be evident, with the acetal carbon (O-C-O) appearing significantly downfield (around 103 ppm) due to being bonded to two oxygen atoms. The two equivalent methylene (B1212753) carbons of the dioxolane ring will appear further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152 | Ar-C (C-isopropyl) |

| ~141 | Ar-C (C-dioxolane) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C (C-Br) |

| ~103 | O-CH-O |

| ~65 | O-CH₂-CH₂-O |

| ~34 | CH(CH₃)₂ |

Note: Predicted data based on analogous compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and in elucidating complex structural and stereochemical details.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also help to trace the connectivity of the protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule. For example, correlations would be expected between the acetal methine proton and the aromatic carbons, and between the isopropyl methine proton and its neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide valuable information about the preferred conformation of the molecule, for instance, the spatial relationship between the dioxolane ring and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "this compound" would exhibit characteristic absorption bands.

The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the fingerprint region, typically around 1000-1200 cm⁻¹. The C-Br stretching vibration will likely appear as a weaker band at lower wavenumbers, generally in the 500-600 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The spectrum will also show C-H stretching vibrations for the aromatic, aliphatic (isopropyl), and dioxolane protons.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1200-1000 | Strong | C-O Stretch (Acetal) |

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For "this compound," the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the dioxolane ring and the loss of the isopropyl group. A common fragmentation pathway for 2-aryl-1,3-dioxolanes is the formation of a stable aromatic cation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 284/286 | [M]⁺ (Molecular Ion) |

| 269/271 | [M - CH₃]⁺ |

| 241/243 | [M - C₃H₇]⁺ |

Note: Predicted fragmentation based on common pathways for similar structures.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if single crystals are obtained)

The analysis would reveal the relative orientation of the 3-bromo-5-isopropylphenyl group with respect to the 1,3-dioxolane ring. The dioxolane ring itself is not planar and typically adopts an envelope or twist conformation. X-ray crystallography would unambiguously determine this conformation. Furthermore, it would provide detailed information about intermolecular interactions, such as packing forces, in the crystal lattice. As this molecule is achiral, the determination of absolute stereochemistry is not applicable.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties.

A foundational step in computational analysis is geometric optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis would further explore different spatial arrangements (conformers) of the isopropyl and dioxolane groups relative to the phenyl ring to identify the global energy minimum. Despite the utility of this analysis, no specific optimized geometric parameters for this molecule have been published.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. dntb.gov.ua A search for literature providing HOMO, LUMO, or the energy gap values for this compound did not yield any specific results.

Theoretical modeling can be employed to study potential chemical reactions involving a molecule. This involves mapping the potential energy surface of a reaction to identify the transition state—the highest energy point along the reaction coordinate. From this, the activation energy, which is the minimum energy required for a reaction to occur, can be calculated. Such studies could, for instance, investigate the hydrolysis of the dioxolane ring or reactions at the brominated phenyl ring. However, no published reaction pathway models or activation energy calculations were found for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While potentially applicable for understanding how this compound might interact with solvents or biological macromolecules, no studies utilizing MD simulations for this compound have been reported in the searched scientific databases.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR studies attempt to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical methods. researchgate.net This involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure.

To predict the reactivity of this compound, a first step would be the calculation of various computational descriptors. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. Examples include molecular weight, polar surface area, dipole moment, and HOMO/LUMO energies. These descriptors could then be used to build a QSAR model if a series of related compounds with known reactivity data were available. A literature search did not yield any studies focused on the development or application of such computational descriptors specifically for predicting the reactivity of this compound.

Ligand Design Principles for Catalytic Systems

The rational design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal center's electronic and steric properties to achieve high activity, selectivity, and stability. The molecule this compound serves as an exemplary scaffold for illustrating key ligand design principles, where each of its constituent functional groups—the bromophenyl ring, the isopropyl substituent, and the dioxolane moiety—plays a distinct and crucial role in modulating the catalytic performance of a hypothetical metal complex. Computational and theoretical studies are invaluable in predicting how these features will influence a catalytic system before undertaking synthetic efforts.

The design of ligands based on the this compound framework for a specific catalytic application involves a multi-faceted approach. The primary coordination site, typically established after the transformation of the dioxolane group or through ortho-metalation, is paramount. However, the true value of this scaffold lies in the synergistic interplay of its substituents, which allows for the precise calibration of the ligand's electronic and steric profile.

Steric Influence: The isopropyl group, also at a meta-position, exerts a significant steric influence. researchgate.netresearchgate.net Its bulky nature can create a well-defined pocket around the metal's active site. This steric hindrance is instrumental in controlling selectivity, particularly enantioselectivity in asymmetric catalysis, by dictating the trajectory of substrate approach to the metal center. nih.govarxiv.org Furthermore, this bulk can prevent catalyst deactivation pathways such as the formation of inactive dimeric species. Molecular mechanics and DFT can be employed to model the steric cone angle and the accessible volume around the catalyst's active site, providing predictive insights into the potential selectivity of the catalyst. researchgate.net

Synergistic Effects and Computational Prediction: The combination of these electronic and steric features on a single phenyl ring allows for a high degree of tunability. For example, the electron-withdrawing nature of the bromine can be balanced against the steric demands of the isopropyl group. Computational models are essential for understanding these synergistic effects. researchgate.net By simulating the entire catalytic cycle, theoretical studies can predict transition state energies, reaction barriers, and potential intermediates, thus guiding the rational design of more efficient catalysts. bris.ac.ukaps.org

A hypothetical research program aimed at developing a new catalyst might use computational screening to evaluate a library of ligands based on the this compound scaffold, where the nature and position of the substituents are varied. The data generated from these in silico experiments would allow for the down-selection of the most promising candidates for synthesis and experimental validation.

Below are interactive data tables summarizing the predicted electronic and steric properties of the this compound ligand scaffold based on DFT calculations, illustrating its potential for fine-tuning catalytic systems.

| Substituent | Position | Hammett Constant (σ) | Effect on Phenyl Ring | Predicted Impact on Metal Center |

|---|---|---|---|---|

| -Br | meta | +0.39 | Electron-withdrawing | Increased Lewis acidity, potential to accelerate reductive elimination |

| -CH(CH₃)₂ | meta | -0.07 | Weakly electron-donating | Slight increase in electron density, potential to facilitate oxidative addition |

| Parameter | Value | Implication in Catalysis |

|---|---|---|

| Tolman Cone Angle (approx.) | ~160° | Significant steric bulk influencing substrate approach and selectivity |

| A-value (approx.) | 2.21 kcal/mol | Strong preference for equatorial position in cyclic systems, indicating substantial steric demand |

Applications of 2 3 Bromo 5 Isopropylphenyl 1,3 Dioxolane As a Synthetic Intermediate

Precursor for Advanced Organic Materials

The pursuit of novel organic materials with tailored electronic and photophysical properties is a driving force in materials science. Aryl bromides, such as 2-(3-bromo-5-isopropylphenyl)-1,3-dioxolane, are pivotal precursors in the synthesis of these advanced materials. The presence of the bromine atom allows for the strategic introduction of various functional groups through cross-coupling reactions, which is fundamental to tuning the material's properties.

The dioxolane moiety serves as a latent aldehyde, a functional group that can be unveiled at a later synthetic stage to enable further molecular elaboration or to act as an anchoring group for surface functionalization. This dual functionality is particularly advantageous in the construction of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Potential Cross-Coupling Reactions for Organic Material Synthesis

| Coupling Reaction | Reactant | Catalyst System | Product Type | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biphenyl derivative | Organic Electronics |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-aryl compound | Conjugated Polymers |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Stilbene derivative | Optoelectronic Materials |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | Aryl-alkyne | Luminescent Materials |

The isopropyl group on the phenyl ring enhances the solubility of the resulting materials in organic solvents, a crucial factor for solution-based processing and fabrication of thin-film devices. By carefully selecting the coupling partners, chemists can design and synthesize a vast library of materials with precisely controlled electronic band gaps, charge transport characteristics, and emission profiles.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The synthesis of substituted and fused heterocyclic systems is a cornerstone of medicinal and organic chemistry. This compound provides a valuable starting point for the construction of a variety of heterocyclic scaffolds.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. The carbon-bromine bond can be readily converted into a carbon-carbon or carbon-heteroatom bond, enabling the annulation of new rings onto the existing phenyl group. For instance, coupling with nitrogen-containing nucleophiles can lead to the formation of indoles, carbazoles, or other nitrogen-containing heterocycles. Similarly, reactions with sulfur or oxygen nucleophiles can pave the way for the synthesis of benzofurans, benzothiophenes, and their derivatives.

Following the construction of the desired heterocyclic core, the dioxolane group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This aldehyde can then undergo a plethora of subsequent reactions, such as reductive amination, Wittig reactions, or condensation reactions, to introduce further diversity and complexity into the final molecule. This sequential reaction strategy highlights the utility of this compound as a bifunctional building block.

Role in the Synthesis of Complex Natural Product Scaffolds

The total synthesis of complex natural products is a formidable challenge that often requires intricate synthetic strategies and the use of specialized building blocks. The structural features of this compound make it a suitable intermediate in the multi-step synthesis of certain natural product scaffolds.

The practice of protecting a reactive functional group, such as an aldehyde, is a common tactic in the synthesis of complex molecules. The dioxolane group in the target compound effectively masks the aldehyde, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The robustness of the dioxolane protecting group to a wide range of reaction conditions, including those typically employed in cross-coupling reactions, is a significant advantage.

Once the core structure of the natural product has been assembled, the aldehyde can be deprotected and utilized to complete the synthesis. This aldehyde may be a key handle for the introduction of a crucial side chain or for the formation of a critical ring system within the natural product's architecture. The ability to perform late-stage functionalization via the deprotected aldehyde is a powerful tool in the synthetic chemist's arsenal.

Use in the Development of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances. The synthesis of fine chemicals demands high levels of purity and well-defined molecular structures. This compound serves as a valuable precursor for the synthesis of a variety of fine chemicals.

The versatility of the bromo- and protected aldehyde functionalities allows for the synthesis of a diverse range of substituted benzaldehyde (B42025) derivatives. For example, after a cross-coupling reaction to introduce a new substituent at the 3-position, the dioxolane can be removed to yield a 3,5-disubstituted benzaldehyde. These highly functionalized aldehydes are important intermediates in their own right.

Table 2: Examples of Fine Chemicals Derived from this compound

| Reaction Sequence | Intermediate Product | Final Product Class |

|---|

Green Chemistry Principles in the Synthesis and Transformations

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of 2-(3-bromo-5-isopropylphenyl)-1,3-dioxolane from 3-bromo-5-isopropylbenzaldehyde (B1528178) and ethylene (B1197577) glycol is a condensation reaction that forms the dioxolane and one molecule of water as the sole byproduct.

The reaction is as follows: C₁₀H₁₁BrO + C₂H₆O₂ → C₁₂H₁₅BrO₂ + H₂O

The theoretical atom economy for this process is relatively high, as the only atoms not incorporated into the final product form a small, non-hazardous water molecule. High reaction efficiency, characterized by high percentage yields, further enhances the green credentials of a synthesis by minimizing the amount of starting material wasted on side reactions. Research into acetalization reactions frequently reports high to excellent yields, often exceeding 90%, especially when methods are employed to remove the water byproduct and drive the reaction equilibrium toward the product. nih.gov

Interactive Data Table: Atom Economy Calculation This table calculates the theoretical maximum percentage of reactant atoms that can be incorporated into the desired product.

| Reactant | Formula | Molar Mass (g/mol) | Atoms in Product | Molar Mass of Utilized Atoms (g/mol) |

|---|---|---|---|---|

| 3-bromo-5-isopropylbenzaldehyde | C₁₀H₁₁BrO | 227.10 | C₁₀H₁₁BrO | 227.10 |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | C₂H₄O₂ | 60.05 |

| Total Reactants | 289.17 | 287.15 | ||

| Product | ||||

| This compound | C₁₂H₁₅BrO₂ | 287.15 | ||

| Byproduct | ||||

| Water | H₂O | 18.02 | ||

| Percent Atom Economy | (287.15 / 289.17) * 100 | 99.30% |

Solvent Selection and Alternative Reaction Media

Traditional methods for synthesizing dioxolanes often employ volatile organic solvents (VOCs) like toluene (B28343) or benzene (B151609) in conjunction with a Dean-Stark apparatus to azeotropically remove water. organic-chemistry.org While effective, these solvents pose environmental and health risks. Green chemistry encourages the replacement of such hazardous solvents with safer alternatives or the elimination of solvents altogether.

Alternative Solvents: Where a solvent is necessary, greener options are available. The use of dimethyl sulfoxide (B87167) (DMSO) or even water has been explored for acetal (B89532) synthesis. ijsdr.org Glycerol-based acetals and ketals are themselves being investigated as bio-based solvents, highlighting a circular economy approach within this class of compounds. core.ac.uk

Advanced Reaction Media: Microfluidics represents a state-of-the-art approach that, while not widely documented specifically for this compound, aligns with green principles by enabling reactions in continuous flow with minimal solvent volumes, precise temperature control, and enhanced reaction rates, leading to higher efficiency and less waste.

Catalyst Sustainability and Recyclability

The acetalization reaction is typically catalyzed by acids. Conventional homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective but corrosive, difficult to separate from the reaction mixture, and generate acidic waste streams. organic-chemistry.org A key goal of green chemistry is to replace these with sustainable, recyclable catalysts.

Heterogeneous Solid Acid Catalysts: Solid acid catalysts offer significant advantages as they are easily separated by filtration and can often be regenerated and reused for multiple reaction cycles. researchgate.net This simplifies product purification and drastically reduces waste.

Montmorillonite K10: This inexpensive and environmentally benign clay has been extensively used as a solid acid catalyst for a wide range of organic reactions, including the synthesis of 1,3-dioxolanes. rsc.orgjocpr.comnih.gov It is known for its ease of handling, reusability, and effectiveness under mild, often solvent-free conditions. mdpi.com

Alumina-Sulfuric Acid: This supported reagent provides a solid surface for the reaction, is highly chemoselective for aldehydes, and can be recycled with minimal loss of activity. tandfonline.com

Metal-Organic Frameworks (MOFs): MOFs like UiO-66(Zr) and other lanthanide-based frameworks have been shown to be highly active and stable catalysts for acetalization. acs.orgresearchgate.net Their porous structure and tunable active sites make them efficient, and they can be recovered and reused for several consecutive cycles without a significant drop in performance. acs.org

Other Green Catalytic Systems:

Photo-organocatalysis: Mild and green protocols using organic dyes like Eosin Y or thioxanthenone as photocatalysts have been developed for acetalization. rsc.orgrsc.org These reactions proceed under neutral conditions using visible light, avoiding the need for strong acids or metals. rsc.org

Fluorous Organocatalysts: These catalysts are soluble in common organic solvents but can be selectively recovered using fluorous solid-phase extraction (F-SPE), combining the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems. oup.com

Interactive Data Table: Comparison of Catalytic Systems for Acetalization This table compares traditional catalysts with greener alternatives based on key sustainability metrics.

| Catalyst Type | Example(s) | Separation Method | Recyclability | Environmental Impact |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TSA | Neutralization/Extraction | No | High (corrosive, acidic waste) |

| Solid Clay Catalyst | Montmorillonite K10 | Filtration | Yes | Low (benign, reusable) |

| Supported Acid | Alumina-H₂SO₄ | Filtration | Yes | Low-Medium (reusable solid) |

| MOF Catalyst | UiO-66(Zr) | Filtration | Yes | Low (highly efficient, reusable) |

| Photocatalyst | Eosin Y | Extraction | Possible | Low (metal-free, mild conditions) |

| Fluorous Catalyst | Fluorous Hydrazine | F-SPE | Yes | Medium (requires fluorous solvents) |

Waste Minimization Strategies

A holistic strategy for waste minimization in the synthesis of this compound integrates the principles of atom economy, solvent selection, and catalyst sustainability. The primary goal is to prevent waste generation at its source rather than treating it after it has been created. researchgate.net

Key strategies include:

Maximizing Reaction Efficiency: The inherent high atom economy of the acetalization reaction is a significant advantage. Optimizing reaction conditions (temperature, catalyst loading, reaction time) to achieve near-quantitative yields ensures that starting materials are not wasted as unreacted reagents or byproducts.

Eliminating Solvent Use: Adopting solvent-free reaction conditions is the most effective way to eliminate solvent waste, which often constitutes the largest portion of non-product mass in a chemical process. nih.govtandfonline.com

Process Intensification: Techniques like using a Dean-Stark trap, vacuum distillation, or microfluidic reactors can efficiently remove the water byproduct, shifting the equilibrium towards the product. organic-chemistry.orggoogle.com This not only increases the yield and reaction rate but also minimizes the energy and time required, contributing to a more sustainable process.

By systematically applying these green chemistry principles, the synthesis of this compound and related compounds can be transformed from a conventional process into a highly efficient, low-waste, and environmentally responsible operation.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The inherent functionalities of 2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane provide a fertile ground for investigating new chemical transformations. The aryl bromide is a cornerstone for a multitude of cross-coupling reactions, a field that continues to evolve with the development of more efficient and selective catalysts.

Future investigations could systematically explore a range of modern palladium-catalyzed cross-coupling reactions. rsc.orgnih.govrsc.orgnih.gov This would involve subjecting the aryl bromide to Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Stille couplings to introduce a wide array of substituents at the 3-position of the phenyl ring. rsc.orgrsc.orgnih.gov The influence of the sterically demanding isopropyl group and the dioxolane at the 2-position on the efficiency and regioselectivity of these reactions would be of significant interest.

The reactivity of the 1,3-dioxolane (B20135) ring itself also warrants further study. While typically employed as a stable protecting group for the aldehyde functionality, its deliberate cleavage or rearrangement under specific conditions could lead to novel synthetic pathways. thieme-connect.deorganic-chemistry.orgresearchgate.netwikipedia.org Investigating its stability under various acidic and basic conditions, as well as its behavior in the presence of strong Lewis acids, could unveil new synthetic opportunities. thieme-connect.deacs.org

Asymmetric Synthesis of Chiral Derivatives

The 1,3-dioxolane ring in this compound is formed from an achiral aldehyde. However, the introduction of chirality can be envisioned through several strategies, leading to enantiomerically enriched derivatives with potential applications in stereoselective synthesis and medicinal chemistry.

A primary avenue for future research is the development of asymmetric methods for the synthesis of the dioxolane ring itself. This could be achieved by employing chiral diols in the acetalization reaction with 3-bromo-5-isopropylbenzaldehyde (B1528178). nih.gov The use of enantiopure 1,2-diols would result in the formation of diastereomeric dioxolanes that could potentially be separated. Alternatively, catalytic asymmetric acetalization methods could be explored.

Another significant research direction is the asymmetric transformation of the existing molecule. For instance, subsequent reactions at a prochiral center introduced through modification of the aryl bromide could be performed enantioselectively. Furthermore, if the isopropyl group were to be replaced by a prochiral substituent, asymmetric C-H activation could lead to chiral derivatives. The development of organocatalytic or transition-metal-catalyzed methods for such transformations would be a key focus. nih.gov

The synthesis of chiral 1,2-dioxanes and other oxygen-containing heterocycles has been a subject of intense research, and similar strategies could be adapted for the synthesis of chiral derivatives of this compound. nih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a powerful tool for the rapid construction of complex molecules. rsc.orgnih.gov The structural features of this compound make it an ideal candidate for integration into novel MCRs.

The aryl bromide functionality can serve as a handle for palladium-catalyzed MCRs. researchgate.net For example, a three-component reaction involving the aryl bromide, an alkyne, and a nucleophile could be developed to generate highly substituted and diverse molecular scaffolds. Similarly, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could be explored by first converting the aryl bromide to a suitable functional group like a carboxylic acid or an amine.

The dioxolane moiety, by protecting a reactive aldehyde, allows for selective transformations at other parts of the molecule before its deprotection and subsequent participation in an MCR. For instance, the aryl bromide could undergo a cross-coupling reaction, followed by deprotection of the dioxolane to reveal the aldehyde, which could then be used in a subsequent MCR. This sequential, one-pot approach would significantly enhance synthetic efficiency.

Development of High-Throughput Synthesis and Screening Methods

To fully unlock the potential of the this compound scaffold, the development of high-throughput synthesis and screening methods is crucial. These approaches would enable the rapid generation of large libraries of derivatives and the efficient identification of compounds with desired properties.

Automated synthesis platforms can be employed to systematically explore the reaction space for the derivatization of the aryl bromide. whiterose.ac.ukrsc.orgresearchgate.net Robotic systems can perform numerous cross-coupling reactions in parallel, varying catalysts, ligands, bases, and reaction partners to quickly identify optimal conditions and generate a diverse library of analogues. youtube.com

High-throughput screening techniques can then be used to evaluate the biological or material properties of the synthesized compounds. unchainedlabs.comyoutube.com For example, if the derivatives are being investigated as potential pharmaceutical agents, high-throughput screening assays can be used to assess their activity against specific biological targets. Similarly, for materials science applications, automated characterization techniques can be employed to evaluate properties such as fluorescence or conductivity.

Q & A

Basic Research Questions